solubility profile of acetic acid iron hydrate in organic solvents
solubility profile of acetic acid iron hydrate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Iron(III) Acetate Hydroxide in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of iron(III) acetate hydroxide, commonly known as basic ferric acetate, in a range of organic solvents. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the fundamental principles governing its solubility, presents a compilation of known solubility data, and offers a detailed, field-proven protocol for its experimental determination. By synthesizing theoretical knowledge with practical methodology, this guide aims to be an essential resource for the effective application and manipulation of this versatile iron complex.
Introduction: Understanding Iron(III) Acetate Hydroxide
Iron(III) acetate hydroxide, often referred to as basic ferric acetate, is a coordination complex with a distinctive molecular structure. It is not a simple salt but a trinuclear cluster with the general formula [Fe₃O(OAc)₆(H₂O)₃]OAc, where 'OAc' represents the acetate anion (CH₃CO₂⁻).[1][2] The core of this complex features three iron(III) centers bridged by a central oxygen atom and six acetate ligands.[1][3] This unique structure is fundamental to its chemical behavior and solubility profile.
The solubility of this compound is a critical parameter in its various applications, which include:
-
Catalysis: Serving as a catalyst or precursor in organic synthesis.[4]
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Materials Science: Acting as a precursor for the synthesis of iron oxides or metal-organic frameworks (MOFs).[5][6]
-
Dyeing and Wood Treatment: Used as a mordant in textile dyeing and as a wood preservative.[7][8]
Understanding its interaction with and dissolution in organic solvents is paramount for process optimization, reaction kinetics control, and the formulation of novel materials. This guide will clarify its solubility based on solvent type, explore the underlying physicochemical principles, and provide a robust framework for empirical validation.
The Physicochemical Basis of Solubility
The dissolution of iron(III) acetate hydroxide is a complex process governed by the interplay of its structure and the properties of the solvent. The overarching principle of "like dissolves like" provides a preliminary framework, but a deeper understanding requires considering specific intermolecular forces and thermodynamic factors.[9]
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Molecular Structure and Polarity: The [Fe₃O(OAc)₆(H₂O)₃]⁺ cation possesses both ionic characteristics and covalent features. The peripheral acetate groups, with their methyl components, introduce a degree of organic character, while the coordinated water molecules and the overall charge make it polar.
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Solvent-Solute Interactions:
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Polar Protic Solvents (e.g., Ethanol): These solvents, containing -OH groups, can engage in hydrogen bonding with the coordinated water molecules and the acetate ligands. Furthermore, their high dielectric constant helps stabilize the ionic components of the complex, leading to good solubility.[3][7]
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Polar Aprotic Solvents (e.g., DMF, Acetone): These solvents possess significant dipole moments that can induce ion-dipole interactions with the charged iron complex. Solvents like DMF can also act as ligands, potentially substituting the terminal water molecules on the complex, thereby facilitating dissolution.[1][2]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar and ionic nature of the iron complex, its solubility in nonpolar solvents is expected to be very low. The weak van der Waals forces offered by these solvents are insufficient to overcome the lattice energy of the solid complex.[9]
-
-
Thermodynamics of Dissolution: The solubility process is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For many salts dissolving in organic solvents, the process is endothermic (ΔH > 0), meaning that solubility tends to increase with temperature, as the entropy term (TΔS) becomes more dominant.[10][11]
The logical relationship between the compound's properties and solvent characteristics that dictates its solubility is visualized below.
Caption: Factors influencing the solubility of Iron(III) Acetate Hydroxide.
Known Solubility Profile
The following table summarizes the reported qualitative solubility of iron(III) acetate hydroxide in various common organic solvents. Quantitative data in the literature is scarce, underscoring the need for the experimental protocol detailed in the subsequent section.
| Solvent Class | Solvent Name | Reported Solubility | Reference(s) |
| Alcohols | Ethanol | Soluble | [2][3][7][8] |
| Methanol | Likely Soluble | Inferred from ethanol | |
| Ethers | Diethyl Ether | Soluble | [4] |
| Amides | N,N-Dimethylformamide (DMF) | Soluble | [6] |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | [4] |
| Acids | Acetic Acid | Poorly Soluble | [2] |
| Water | Water | Insoluble / Sparingly Soluble | [1][2][3][7] |
Note on Aromatic Hydrocarbons: The reported solubility in solvents like benzene and toluene should be treated with caution.[4] Given the significant polarity mismatch, high solubility is not theoretically expected. This reported solubility may be influenced by impurities or specific experimental conditions.
Standardized Protocol for Experimental Solubility Determination
To address the lack of quantitative data and provide a reliable method for in-house determination, the following protocol based on the isothermal shake-flask method is presented. This method is a gold standard for measuring the equilibrium solubility of a compound.[11]
Principle
A surplus of the solid solute is agitated in the solvent at a constant temperature for a duration sufficient to reach solid-liquid equilibrium. The concentration of the solute in the saturated supernatant is then measured using a suitable analytical technique.
Materials and Equipment
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Solute: High-purity iron(III) acetate hydroxide.
-
Solvents: Analytical or HPLC grade organic solvents of interest.
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Equipment:
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Analytical balance (±0.1 mg precision).
-
Constant temperature orbital shaker or water bath.
-
Thermostatically controlled vials or flasks with screw caps.
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Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solids.
-
Volumetric flasks and pipettes for dilutions.
-
Analytical Instrument: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is recommended for its high sensitivity and accuracy in quantifying iron. Alternatively, UV-Vis Spectrophotometry can be used after establishing a proper calibration curve.
-
Step-by-Step Methodology
-
Preparation:
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Accurately weigh an excess amount of iron(III) acetate hydroxide (e.g., 100 mg) into a series of vials. The key is to ensure undissolved solid remains at equilibrium.
-
Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
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Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (a minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is reached).
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the solution into a clean, tared vial to remove any suspended microparticles. This step is critical to avoid artificially high results.
-
Accurately weigh the filtered sample to determine its mass, allowing for density calculations if needed.
-
-
Analysis:
-
Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent. The dilution factor will depend on the working range of the analytical instrument.
-
Analyze the diluted samples via ICP-OES to determine the concentration of iron (Fe).
-
Prepare a set of calibration standards of iron in the same solvent to quantify the results accurately.
-
-
Calculation and Reporting:
-
From the measured iron concentration, calculate the concentration of the iron(III) acetate hydroxide complex in the saturated solution.
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Repeat the entire experiment at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to establish a temperature-dependent solubility profile.
-
The workflow for this protocol is illustrated in the diagram below.
Caption: Experimental workflow for determining solubility via the shake-flask method.
Conclusion and Future Outlook
The solubility of iron(III) acetate hydroxide is fundamentally dictated by its unique trinuclear complex structure and the polarity and coordinating ability of the organic solvent. While it is well-established that it dissolves in polar organic solvents like ethanol, there is a significant lack of quantitative data across a broader spectrum of media.[3] The provided experimental protocol offers a robust and reliable pathway for researchers to generate this critical data, enabling more precise control over processes in which this compound is utilized.
Future research should focus on systematically quantifying the solubility in a wider range of industrially and pharmaceutically relevant solvents. Furthermore, applying thermodynamic models, such as the Apelblat or NRTL models, to the experimentally derived data could provide deeper insights into the dissolution thermodynamics and allow for predictive modeling, further enhancing the utility of this versatile iron compound.[11][12]
References
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Benchchem. Ferric acetate | 1834-30-6.
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CymitQuimica. CAS 10450-55-2: Basic ferric acetate.
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MFA Cameo. Ferric acetate, basic. (August 02 2022).
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ChemicalBook. FERRIC ACETATE | 10450-55-2. (July 16 2025).
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Chemister.ru. iron(II) acetate tetrahydrate.
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Wikipedia. Iron(III) acetate.
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Vulcanchem. Acetic acid; iron; hydrate.
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Dongxin Mill Trading. What is the solubility of Indium Acetate in organic solvents? (June 23 2025).
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Wikipedia. Iron(II) acetate.
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NASA TechRise Student Challenge. Gallery :: FERRIC ACETATE MOLECULE.
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Sigma-Aldrich. Iron(II) acetate 95 3094-87-9.
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ChemicalBook. Ferrous acetate | 3094-87-9. (January 13 2026).
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ACS Publications. Determination of Solubility and Thermodynamic Analysis of Iron(III) β-Diketonate Compounds in Pure Solvents. (February 16 2024).
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Figshare. Determination of Solubility and Thermodynamic Analysis of Iron(III) β‑Diketonate Compounds in Pure Solvents. (February 16 2024).
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SciSpace. Thermodynamics Studies on the Solubility of Inorganic Salt in Organic Solvents: Application to KI in Organic Solvents and Water–Ethanol Mixtures (2012).
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ACS Publications. Thermodynamics Studies on the Solubility of Inorganic Salt in Organic Solvents: Application to KI in Organic Solvents and Water–Ethanol Mixtures. (June 19 2012).
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Chemistry LibreTexts. 17.5: Factors that Affect Solubility. (January 27 2026).
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UMass Lowell. Experiment: Solubility of Organic & Inorganic Compounds.
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Lietuvos mokslų akademija. FORMATION PECULIARITIES OF IRON (III) ACETATE: POTENTIAL PRECURSOR FOR IRON METAL-ORGANIC FRAMEWORKS (MOFs). (September 07 2015).
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